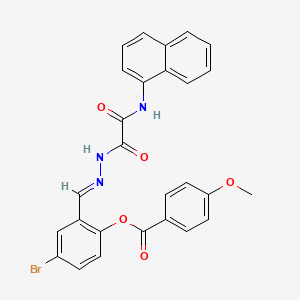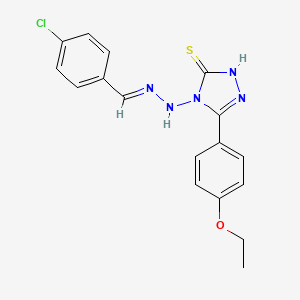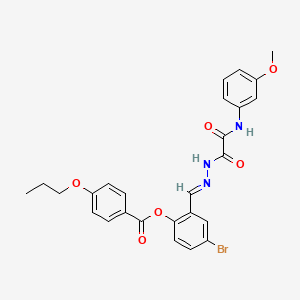
4-(2-((4-Fluoroanilino)carbothioyl)carbohydrazonoyl)phenyl 2-bromobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-((4-Fluoroanilino)carbothioyl)carbohydrazonoyl)phenyl 2-bromobenzoate is a complex organic compound with the molecular formula C21H15BrFN3O2S and a molecular weight of 472.339 g/mol . This compound is known for its unique structural features, which include a fluoroaniline moiety, a carbothioyl group, and a bromobenzoate ester. It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
The synthesis of 4-(2-((4-Fluoroanilino)carbothioyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves multiple steps, starting with the preparation of the fluoroaniline derivative. The fluoroaniline is reacted with a carbothioyl chloride to form the intermediate compound. This intermediate is then coupled with carbohydrazide under specific reaction conditions to yield the final product
Chemical Reactions Analysis
4-(2-((4-Fluoroanilino)carbothioyl)carbohydrazonoyl)phenyl 2-bromobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the benzoate moiety can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the carbothioyl and carbohydrazonoyl groups.
Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-(2-((4-Fluoroanilino)carbothioyl)carbohydrazonoyl)phenyl 2-bromobenzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-(2-((4-Fluoroanilino)carbothioyl)carbohydrazonoyl)phenyl 2-bromobenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoroaniline moiety can interact with aromatic residues in proteins, while the carbothioyl and carbohydrazonoyl groups can form covalent bonds with nucleophilic sites. These interactions can modulate the activity of the target proteins and pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 4-(2-((4-Fluoroanilino)carbothioyl)carbohydrazonoyl)phenyl 2-bromobenzoate include:
4-(2-((4-Fluoroanilino)carbothioyl)carbohydrazonoyl)phenyl benzoate: This compound has a similar structure but lacks the bromine atom in the benzoate moiety.
4-(2-((4-Fluoroanilino)carbothioyl)carbohydrazonoyl)phenyl 3-bromobenzoate: This compound has the bromine atom in a different position on the benzoate moiety.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
769155-98-8 |
|---|---|
Molecular Formula |
C21H15BrFN3O2S |
Molecular Weight |
472.3 g/mol |
IUPAC Name |
[4-[(E)-[(4-fluorophenyl)carbamothioylhydrazinylidene]methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C21H15BrFN3O2S/c22-19-4-2-1-3-18(19)20(27)28-17-11-5-14(6-12-17)13-24-26-21(29)25-16-9-7-15(23)8-10-16/h1-13H,(H2,25,26,29)/b24-13+ |
InChI Key |
SPSVDNMJZILEBA-ZMOGYAJESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=S)NC3=CC=C(C=C3)F)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=S)NC3=CC=C(C=C3)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![nicotinaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12033524.png)
![N-(2,3-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12033543.png)
![2-amino-4-(3,4-diethoxyphenyl)-6-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12033551.png)
![4-[(E)-(2-(4-Butoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]-2-methoxyphenyl acetate](/img/structure/B12033559.png)


![2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12033583.png)
![N-(1,3-benzodioxol-5-yl)-2-{[4-(4-bromophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12033588.png)
![5-(2-Chlorophenyl)-4-{[(E)-(2,3,4-trimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12033590.png)



![(5Z)-3-sec-butyl-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12033617.png)
